N-(5-Chloro-2-methylphenyl)maleamic acid
Description
N-(5-Chloro-2-methylphenyl)maleamic acid (IUPAC name: (Z)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid) is a substituted maleamic acid derivative with the molecular formula C₁₁H₁₀ClNO₃ . It belongs to the class of N-(aryl)-amides, which are studied for their structural diversity and biological relevance. The compound features a maleamic acid backbone (C₄H₃NO₃) conjugated to a 5-chloro-2-methylphenyl group via an amide linkage. Key structural characteristics include:
- Intramolecular hydrogen bonding between the carboxylic acid (O–H) and amide carbonyl (C=O) groups, stabilizing a planar conformation .
- Double bond character in the C2–C3 bond (length: ~1.33 Å), consistent with maleamic acid derivatives .
- Substituent effects from the ortho-methyl and para-chloro groups on the phenyl ring, influencing crystal packing and intermolecular interactions .
The compound is synthesized via the reaction of maleic anhydride with 5-chloro-2-methylaniline in toluene, followed by purification through recrystallization .
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLFGXYJSLVOCF-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate
- Substituents: Nitro (-NO₂) at para and chloro (-Cl) at ortho positions .
- Conformation : The N–H bond adopts a syn conformation relative to the ortho-Cl, similar to the ortho-methyl group in N-(5-chloro-2-methylphenyl)maleamic acid .
- Hydrogen bonding : Forms infinite chains via intermolecular N–H⋯O and O–H⋯O bonds, contrasting with the planar sheets in the 5-chloro-2-methyl derivative .
- Crystal system : Orthorhombic (Cmca), with lattice parameters a = 6.7499 Å, b = 20.3357 Å, c = 17.1671 Å .
N-(4-Chloro-2-methylphenyl)maleamic acid
- Substituents : Chloro (-Cl) at para and methyl (-CH₃) at ortho positions .
- Dihedral angle : The phenyl ring and maleamic acid moiety form a 12.7° angle , slightly smaller than in the 5-chloro isomer due to steric effects .
- Hydrogen bonding : Intramolecular O–H⋯O stabilizes the structure, while intermolecular N–H⋯O bonds create zigzag chains along the [0 0 1] direction .
N-(3,5-Dichlorophenyl)maleamic acid (NDPMA)
- Substituents : Two chloro groups at meta positions .
- Biological activity : Exhibits renal proximal tubule toxicity in rats, highlighting the impact of meta-chloro substitution on bioactivity .
Structural Parameters and Bonding
- Bond lengths : All compounds exhibit C2–C3 bond lengths (~1.33 Å) indicative of double bond character, a hallmark of maleamic acids .
- Hydrogen bonding: The presence of electron-withdrawing groups (e.g., -NO₂) enhances intermolecular hydrogen bond strength, leading to distinct packing motifs .
Crystal Packing and Supramolecular Features
- N-(5-Chloro-2-methylphenyl) : Molecules assemble into planar sheets via weak π-π interactions and N–H⋯O bonds .
- N-(2-Chloro-4-nitrophenyl) : Infinite chains along the a-axis are stabilized by N–H⋯O and O–H⋯O bonds, with water molecules occupying interstitial sites .
- N-(2-Methylphenyl) : Zigzag chains along [0 0 1] direction, reinforced by dimeric hydrogen-bonded carboxyl groups .
Q & A
Q. What are the recommended synthetic routes for N-(5-Chloro-2-methylphenyl)maleamic acid, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis involves reacting maleic anhydride with 5-chloro-2-methylaniline in toluene under ambient conditions. Key steps include:
- Step 1: Dissolve maleic anhydride (0.025 mol) in toluene (25 mL).
- Step 2: Add 5-chloro-2-methylaniline (0.025 mol) dissolved in toluene (20 mL) dropwise with stirring.
- Step 3: Stir for 30 minutes, then allow the mixture to stand for an additional 30 minutes.
- Step 4: Purify by washing with dilute HCl to remove unreacted aniline, followed by recrystallization from ethanol .
Optimization Tips: Use stoichiometric equivalents, control reaction temperature (room temperature), and ensure thorough mixing to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Methodological Answer:
- FT-IR Spectroscopy: Identify amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) groups. The maleamic acid moiety shows distinct C=C stretching (~1600 cm⁻¹) .
- NMR Spectroscopy: ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ ~2.3 ppm). ¹³C NMR confirms carbonyl carbons (amide C=O at ~170 ppm, acid C=O at ~175 ppm) .
- X-ray Crystallography: Determines molecular conformation, including dihedral angles between the phenyl ring and maleamic acid plane (~12–15°) and intramolecular hydrogen bonds (e.g., O-H⋯O, ~1.60 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives of this compound, such as unexpected by-products or low yields?
Methodological Answer:
- Mechanistic Analysis: Use intermediates (e.g., maleamoyl chloride) to track reaction pathways. For example, HCl addition to maleamic acid derivatives may fail unless specific intermediates are present .
- Analytical Monitoring: Employ TLC or HPLC to identify by-products. Adjust reaction conditions (e.g., solvent polarity, temperature) to favor desired pathways.
- Computational Modeling: Predict reactivity using DFT calculations to assess steric/electronic effects of substituents .
Q. What insights can be gained from the crystal structure analysis of this compound regarding its molecular conformation and intermolecular interactions?
Methodological Answer:
- Conformational Stability: The maleamic acid moiety adopts a planar configuration, with a dihedral angle of ~12.7° relative to the phenyl ring. The anti-parallel alignment of C=O and N-H bonds in the amide group stabilizes intramolecular hydrogen bonds (O-H⋯O, 1.60 Å) .
- Intermolecular Packing: Zigzag chains form via N-H⋯O hydrogen bonds (2.08 Å), while π-π interactions (3.8–4.2 Å) between aromatic systems contribute to layered crystal packing .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| C2–C3 bond length | 1.330 (2) Å | |
| Dihedral angle (phenyl/acid) | 12.7° |
Q. How does the electropolymerization of this compound derivatives enhance material properties for applications like corrosion protection, and what experimental parameters are critical?
Methodological Answer:
- Procedure: Use a two-electrode system (working and reference) in aqueous H₂SO₄ (pH ~1–2) with 0.1% monomer concentration. Apply DC voltage (1–3 V) to deposit polymeric films on substrates (e.g., low-carbon steel) .
- Enhanced Properties: Polymer coatings reduce corrosion current density (e.g., from 450 µA/cm² to 50 µA/cm² in 3.5% NaCl) via barrier formation. Graphene oxide (GO) nanocomposites further improve anticorrosion efficiency (~90% protection) .
Critical Parameters: Monomer concentration, pH, voltage, and polymerization time.
Q. What methodological approaches are recommended for studying the biological interactions of this compound, such as enzyme inhibition or receptor binding assays?
Methodological Answer:
- In Vitro Enzyme Assays: Use fluorescence-based or colorimetric assays (e.g., NADH oxidation for dehydrogenase inhibition) with purified enzymes. IC₅₀ values indicate potency .
- Molecular Docking: Simulate ligand-receptor interactions using software like AutoDock. Focus on hydrogen bonding with active-site residues (e.g., Ser, His in proteases) .
- Antibacterial Testing: Evaluate minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
